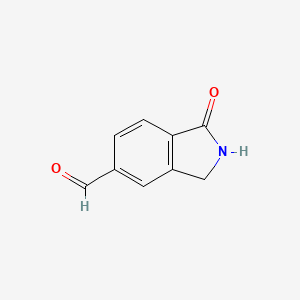

1-Oxoisoindoline-5-carbaldehyde

Descripción

1-Oxoisoindoline-5-carbaldehyde (CAS: 1260664-94-5, 926307-99-5) is an isoindoline derivative featuring a ketone group at position 1 and an aldehyde group at position 5. This compound is commercially available in 95% purity and is commonly used as a synthetic intermediate in pharmaceutical and materials chemistry . Its aldehyde functionality enables participation in nucleophilic addition reactions, making it valuable for constructing complex molecules, such as protein-protein interaction stabilizers .

Propiedades

IUPAC Name |

1-oxo-2,3-dihydroisoindole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-1-2-8-7(3-6)4-10-9(8)12/h1-3,5H,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYUTSDBBFORJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743698 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926307-99-5 | |

| Record name | 1-Oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material and Initial Bromination

- The synthesis begins with commercially available 2-methylbenzoic acid.

- Bromination at the aromatic ring is achieved using bromine and iron catalyst (Br2/Fe), yielding a mixture of 5- and 3-bromo isomers, which can be separated by recrystallization and acid treatment to isolate the 5-bromo isomer with high purity and yield (~92%).

Esterification and Benzylic Bromination

Cyclization to 6-Bromoisoindolin-1-one

Palladium-Catalyzed Cyanation to 3-Oxoisoindoline-5-carbonitrile

- The 6-bromoisoindolin-1-one is converted to 3-oxoisoindoline-5-carbonitrile using a microwave-assisted palladium-catalyzed cyanation.

- Reagents include zinc cyanide (Zn(CN)2), zinc dust, and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in dimethylformamide (DMF).

- This step proceeds efficiently under microwave irradiation, providing high purity nitrile intermediate.

Reduction to 1-Oxoisoindoline-5-carbaldehyde

- The nitrile intermediate is selectively reduced to the aldehyde using Raney nickel catalyst in formic acid at 65°C for 2 hours.

- After filtration and extraction, purification by silica gel chromatography yields this compound with approximately 78% isolated yield.

- Characterization by ^1H NMR and LC-MS confirms the aldehyde formation.

Summary Table of Key Reaction Steps and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 2-methylbenzoic acid | Br2/Fe, room temp, overnight | 5-Bromo isomer | 92 | Isomer separation by acid treatment |

| Esterification | SOCl2/MeOH, reflux | Methyl 5-bromo-2-methylbenzoate | Quantitative | Efficient ester formation |

| Benzylic bromination | NBS, AIBN, radical conditions | Methyl 5-bromo-2-(bromoethyl)benzoate | Not specified | Radical bromination at benzylic position |

| Cyclization | NH4OH, THF/MeOH, room temp | 6-Bromoisoindolin-1-one | 94 | High yield cyclization |

| Cyanation (microwave-assisted) | Zn(CN)2, Zn dust, Pd(PPh3)4, DMF, microwave | 3-Oxoisoindoline-5-carbonitrile | Not specified | Microwave improves reaction efficiency |

| Reduction to aldehyde | Raney Ni, formic acid, 65°C, 2 h | This compound | 78 | Selective reduction of nitrile to aldehyde |

Analytical and Characterization Data

- [^1H NMR (400 MHz, DMSO-d6)](pplx://action/followup): Aldehyde proton appears as a singlet at δ ~10.12 ppm; methylene protons adjacent to nitrogen at δ ~4.50 ppm; aromatic protons between δ 7.80–8.80 ppm.

- [^13C NMR](pplx://action/followup): Aldehyde carbonyl carbon resonates near δ 178 ppm; lactam carbonyl near δ 165 ppm.

- LC-MS: Molecular ion peak [M+H]^+ observed at m/z 162.0, consistent with C9H7NO2 molecular formula.

Alternative Synthetic Approaches and Notes

- Direct hydrolysis of the nitrile to carboxylic acid or aldehyde in one step was unsuccessful, likely due to formation of stable quinonoid intermediates during hydrolysis.

- Multicomponent reactions and one-pot syntheses of isoindolinone derivatives exist but generally yield simpler substituted isoindolinones rather than the specifically functionalized this compound.

- The described multi-step approach remains the most robust and reproducible for this compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-Oxoisoindoline-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to achieve desired properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions often involve halogenation or nitration using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different chemical and biological applications.

Aplicaciones Científicas De Investigación

1-Oxoisoindoline-5-carbaldehyde has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, such as antioxidant and antimicrobial properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.

Industry: The compound is used in the development of new materials and chemicals with improved properties.

Mecanismo De Acción

The mechanism by which 1-oxoisoindoline-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, while its antimicrobial properties are due to its interaction with microbial cell membranes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Similarities

The following table summarizes key analogues of 1-Oxoisoindoline-5-carbaldehyde, highlighting structural variations and similarity scores:

| Compound Name | CAS Number | Similarity Score | Key Differences |

|---|---|---|---|

| 3-Oxoisoindoline-5-carbaldehyde | 13255-50-0 | 0.95 | Ketone at position 3 instead of 1 |

| 2,3-Dihydroisoquinoline-1,4-dione | 5468-37-1 | 0.84 | Fused benzene ring; diketone structure |

| 2-Oxoindoline-5-carbaldehyde | CID 59751037 | N/A | Indoline backbone with ketone at position 2 |

| 1-Oxo-1,2-dihydroisoquinoline-5-carbaldehyde | - | N/A | Isoquinoline core instead of isoindoline |

Key Observations:

- 3-Oxoisoindoline-5-carbaldehyde: The positional shift of the ketone (3-oxo vs.

- 2,3-Dihydroisoquinoline-1,4-dione: The fused aromatic system enhances π-π stacking interactions, which could improve binding affinity in drug design compared to isoindoline derivatives .

- 2-Oxoindoline-5-carbaldehyde : The indoline backbone introduces conformational rigidity, as evidenced by its predicted collision cross-section (131.8 Ų for [M+H]+), which may influence solubility and pharmacokinetics .

Research Findings and Challenges

- Regioselectivity in Synthesis : Cyclization of azidocinnamate esters (e.g., compound 8 in ) produces regioisomers depending on substituent positions, a challenge also relevant to isoindoline-aldehyde syntheses .

- Stability Concerns : Intermolecular hydrogen bonding in 1-Oxoisoindoline-2-carboxamide improves crystallinity but may reduce reactivity compared to the aldehyde derivative .

Actividad Biológica

1-Oxoisoindoline-5-carbaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features an isoindoline core with a carbonyl group at the 1-position and an aldehyde at the 5-position, contributing to its reactivity and biological properties.

The biological activity of this compound is attributed to its interaction with various molecular targets. Its mechanisms include:

- Antioxidant Activity : The compound exhibits the ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is essential for protecting cellular components from damage.

- Antimicrobial Properties : Research indicates that this compound can disrupt microbial cell membranes, leading to cell death. This mechanism underpins its potential use in treating infections caused by resistant strains of bacteria.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes, such as kinases and phosphatases, which play critical roles in cellular signaling pathways.

Antioxidant Activity

A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. This was assessed using assays that measure the ability to scavenge reactive oxygen species (ROS). The compound showed a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation.

| Compound | IC50 (μM) | Assay Type |

|---|---|---|

| This compound | 15.4 ± 2.3 | DPPH Scavenging Assay |

| Control (Vitamin C) | 10.2 ± 1.5 | DPPH Scavenging Assay |

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Cancer Therapeutics

Recent research has explored the potential of this compound in cancer treatment. A study published in a peer-reviewed journal highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to significantly reduce cell viability in HeLa cells with an IC50 value of approximately 10 μM.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Oxoisoindoline-5-carbaldehyde, and how can their reproducibility be ensured?

- Methodological Answer : Key synthetic routes include multi-step organic reactions, such as condensation of ethyl 2,4-dioxo-4-phenylbutanoate with this compound and subsequent purification via preparative HPLC . To ensure reproducibility:

- Provide detailed reaction conditions (solvent, temperature, stoichiometry) in the experimental section, adhering to guidelines for reporting new compounds .

- Include purity data (e.g., HRMS, HPLC traces) and characterization metrics (e.g., -NMR, IR) .

- Example Table :

| Starting Materials | Reaction Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Ethyl 2,4-dioxo-4-phenylbutanoate | Diethyl ether, RT, 24h | 8% | 82% (HPLC) |

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Essential techniques include:

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 471.1188) .

- NMR : Analyze - and -NMR shifts to verify aldehyde functionality and isoindoline scaffold .

- IR : Identify carbonyl stretches (C=O at ~1700 cm) and aromatic C-H bonds .

Q. How should researchers design initial experiments to explore the reactivity of this compound?

- Methodological Answer :

- Hypothesis-driven approach : Test reactivity with nucleophiles (e.g., Grignard reagents) or electrophiles (e.g., aryl halides) under varying conditions (acidic/basic, thermal) .

- Control experiments : Include blank reactions and monitor progress via TLC/GC-MS .

- Safety : Adhere to EHS protocols for handling hazardous intermediates .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions involving this compound, as seen in published procedures?

- Methodological Answer : Address low yields (e.g., 8% in ) via:

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Lewis acids), solvents (polar vs. non-polar), and temperatures .

- Mechanistic studies : Use DFT calculations to identify rate-limiting steps and transition states .

- Scale-up considerations : Optimize purification methods (e.g., gradient HPLC vs. recrystallization) .

Q. What computational approaches are suitable for modeling the electronic properties of this compound and its derivatives?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

- Docking studies : Model interactions with biological targets (e.g., 14-3-3 proteins) using software like AutoDock .

- Validation : Compare computed spectra (e.g., IR, NMR) with experimental data to refine force fields .

Q. How should conflicting crystallographic data between different studies on this compound be resolved?

- Methodological Answer :

- Refinement protocols : Use SHELXL for high-resolution data to resolve discrepancies in bond lengths/angles .

- Twinned data analysis : Apply SHELXPRO to handle twinning and improve model accuracy .

- Collaborative verification : Share crystallographic data (e.g., CIF files) for independent validation .

Q. What systematic frameworks are recommended for synthesizing fragmented literature on this compound’s applications?

- Stage 1 : Define research questions (e.g., "What are the understudied derivatives?").

- Stage 2 : Search databases (SciFinder, Reaxys) and screen for relevance.

- Stage 3 : Chart data into themes (synthesis, bioactivity, computational studies).

- Stage 4 : Consult domain experts to validate gaps .

Data Presentation & Analysis

Q. How should large datasets (e.g., reaction screening results) be presented to maintain clarity in publications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.